

# SR-717 Free Acid: A Preliminary Toxicity Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, showing promise in oncology and as a radioprotective agent. As with any therapeutic candidate, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a summary of the currently available preliminary toxicity data for **SR-717 free acid**. It is important to note that comprehensive preclinical toxicology data from formal IND-enabling studies are not publicly available at this time. The information presented herein is based on the available Safety Data Sheet (SDS) and findings from in vivo studies focused on efficacy. This document is intended to provide a preliminary overview for researchers, scientists, and drug development professionals.

#### **Hazard Identification and Classification**

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazardous properties of chemical substances. Based on the available Safety Data Sheet, **SR-717 free acid** has been classified according to the following hazard categories.

Table 1: GHS Hazard Classification for SR-717 Free Acid



| Hazard Class                                    | Hazard Category | Hazard Statement                       |
|-------------------------------------------------|-----------------|----------------------------------------|
| Acute Toxicity, Oral                            | Category 4      | H302: Harmful if swallowed             |
| Skin Corrosion/Irritation                       | Category 2      | H315: Causes skin irritation           |
| Serious Eye Damage/Eye<br>Irritation            | Category 2A     | H319: Causes serious eye irritation    |
| Specific Target Organ Toxicity, Single Exposure | Category 3      | H335: May cause respiratory irritation |

Source: MedChemExpress Safety Data Sheet

It is noteworthy that the available documentation indicates that no component of **SR-717 free acid** is classified as a carcinogen by major regulatory and scientific bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).

#### **Preclinical Safety and In Vivo Observations**

While specific IND-enabling toxicology studies for **SR-717 free acid** are not publicly available, several in vivo studies in mice have been conducted to evaluate its therapeutic efficacy. These studies, while not designed for formal toxicity assessment, provide some initial insights into the tolerability of the compound at pharmacologically active doses.

Table 2: Summary of Dosing in Murine In Vivo Studies



| Dosing<br>Regimen | Route of<br>Administration | Vehicle       | Observed<br>Outcomes                                                                    | Reference |
|-------------------|----------------------------|---------------|-----------------------------------------------------------------------------------------|-----------|
| 30 mg/kg          | Intraperitoneal            | Not specified | Anti-tumor<br>activity                                                                  | [1]       |
| Not specified     | Intraperitoneal            | Normal Saline | Improved survival rate, increased body weight, protection from radiation-induced damage | [2]       |

These studies suggest that SR-717 is active in vivo at these dose levels, but they do not provide a comprehensive safety profile. A full preclinical toxicology program would be required to determine the No Observed Adverse Effect Level (NOAEL) and to fully characterize the dose-dependent toxicity.

### **Mechanism of Action and Signaling Pathways**

SR-717 functions as a direct agonist of the STING protein, a key mediator of innate immunity. Activation of STING by SR-717 triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation is central to its anti-tumor and radioprotective effects.

The binding of SR-717 to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN- $\beta$ ). Concurrently, the STING pathway can also activate the NF- $\kappa$ B pathway, leading to the production of various proinflammatory cytokines, including Interleukin-6 (IL-6).





Click to download full resolution via product page

Figure 1: SR-717 Induced STING Signaling Pathway

# **Experimental Protocols for Preclinical Toxicity Assessment**

While specific protocols for **SR-717 free acid** are not available, standard preclinical toxicology studies are guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following are examples of experimental workflows for key acute toxicity studies that would typically be part of an IND-enabling toxicology program.

#### **Acute Oral Toxicity (OECD 423)**

This study is designed to determine the acute oral toxicity of a substance.





Click to download full resolution via product page

Figure 2: Workflow for Acute Oral Toxicity Study (OECD 423)

## **Acute Dermal Irritation/Corrosion (OECD 404)**

This study evaluates the potential for a substance to cause skin irritation or corrosion.





Click to download full resolution via product page

Figure 3: Workflow for Acute Dermal Irritation Study (OECD 404)

## **Acute Eye Irritation/Corrosion (OECD 405)**

This study assesses the potential of a substance to cause eye irritation or damage.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SR-717|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 2. SR-717, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SR-717 Free Acid: A Preliminary Toxicity Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3039196#sr-717-free-acid-preliminary-toxicity-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com